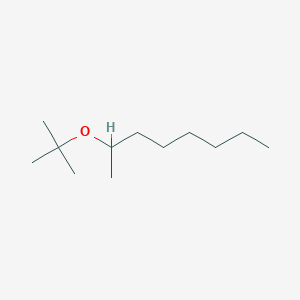
Octane, 2-(1,1-dimethylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-t-Butoxyoctane: is an organic compound with the molecular formula C12H26O . It is a type of ether, specifically a butyl ether, where a butyl group is bonded to an octane chain. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-t-Butoxyoctane typically involves the reaction of tert-butyl alcohol with octyl bromide in the presence of a strong base such as potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:
tert-Butyl alcohol+octyl bromideKOBu-t2-t-Butoxyoctane+KBr
Industrial Production Methods: In an industrial setting, the production of 2-t-Butoxyoctane can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-t-Butoxyoctane can undergo oxidation reactions to form corresponding alcohols and ketones. Common oxidizing agents include and .
Reduction: Reduction of 2-t-Butoxyoctane can be achieved using to produce the corresponding alcohol.
Substitution: The ether linkage in 2-t-Butoxyoctane can be cleaved under acidic conditions, leading to the formation of and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid under reflux conditions.
Major Products Formed:
Oxidation: tert-Butyl alcohol, octanone.
Reduction: tert-Butyl alcohol, octanol.
Substitution: tert-Butyl alcohol, octanol.
Scientific Research Applications
Chemistry: 2-t-Butoxyoctane is used as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it valuable in various chemical reactions.
Biology and Medicine: In biological research, 2-t-Butoxyoctane is used as a solvent for the extraction of lipids and other hydrophobic compounds from biological samples. It is also used in the formulation of certain pharmaceuticals.
Industry: In the industrial sector, 2-t-Butoxyoctane is used as a solvent in the production of paints, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2-t-Butoxyoctane involves its interaction with various molecular targets. As a solvent, it can disrupt the hydrophobic interactions between molecules, leading to the solubilization of hydrophobic compounds. In chemical reactions, it can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
2-Butoxyethanol: An ether with a similar structure but shorter carbon chain.
2-(tert-butoxy)butane: Another ether with a tert-butyl group but different carbon chain length.
Uniqueness: 2-t-Butoxyoctane is unique due to its longer carbon chain, which provides different physical and chemical properties compared to shorter-chain ethers. This makes it more suitable for certain applications where higher boiling points and lower volatility are required.
Conclusion
2-t-Butoxyoctane is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it valuable in various scientific and industrial processes.
Properties
CAS No. |
844640-20-6 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]octane |
InChI |
InChI=1S/C12H26O/c1-6-7-8-9-10-11(2)13-12(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
RPDXBCHKWMUFMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


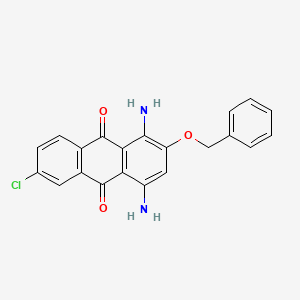

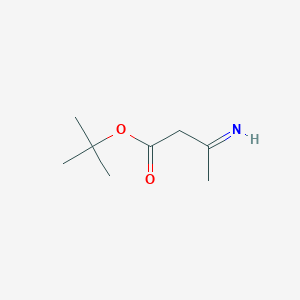
![1-[(Butan-2-yl)amino]-4-(butylamino)anthracene-9,10-dione](/img/structure/B13134505.png)
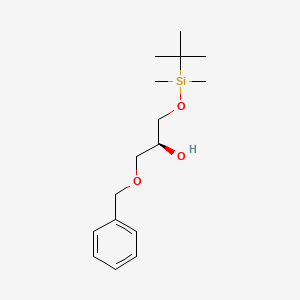

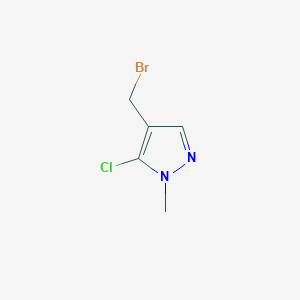
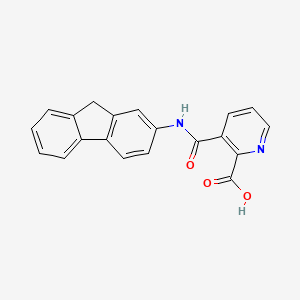
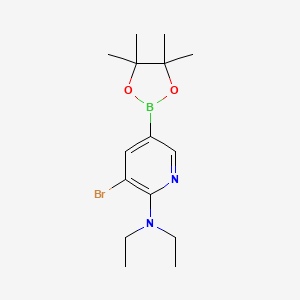

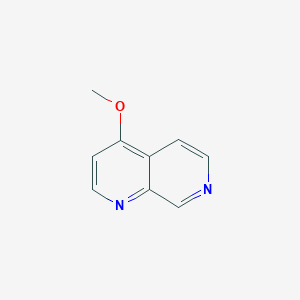
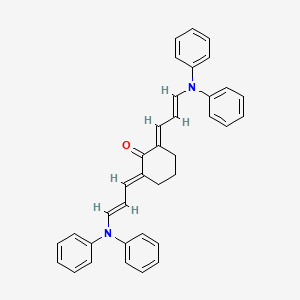

![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
